5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The molecule features a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core substituted with a 3-ethoxypropyl chain at position 5, a 4-fluorophenyl group at position 4, and a 2-hydroxyphenyl moiety at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding. The hydroxyl group at the 2-hydroxyphenyl substituent may participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and enhancing metabolic stability .
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-13-5-12-26-21(14-8-10-15(23)11-9-14)18-19(24-25-20(18)22(26)28)16-6-3-4-7-17(16)27/h3-4,6-11,21,27H,2,5,12-13H2,1H3,(H,24,25) |
InChI Key |
QDKBSGNDYAJYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Its unique structure, characterized by multiple functional groups including an ethoxypropyl chain, a fluorophenyl moiety, and a hydroxyphenyl group, suggests potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Antioxidant Activity
Studies have indicated that compounds within the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class exhibit significant antioxidant properties. For instance, derivatives have shown efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Potential
Preliminary investigations suggest that 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may possess anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown potential as an inhibitor of the Main protease (Mpro) of SARS-CoV-2, indicating its relevance in antiviral research .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro | DPPH assay to measure free radical scavenging |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines | MTT assay for cell viability |
| Study 3 | Inhibited SARS-CoV-2 Mpro effectively | Enzyme inhibition assays |
Synthesis and Derivatives
The synthesis of 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been achieved through various methods that optimize yield and purity. The compound can be synthesized using a straightforward multi-step protocol involving cyclization reactions under controlled conditions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings :
Solubility: The 3-ethoxypropyl chain in the target compound increases solubility in ethanol and DMSO compared to pyridinylmethyl (Analog 2) or trifluoromethoxy (Analog 3) substituents .
Tautomerism: The 2-hydroxyphenyl group stabilizes enol tautomers via intramolecular H-bonding, a feature absent in non-hydroxylated analogs (e.g., Analog 4) .
Synthetic Challenges: Lower yields in Analog 3 (32%) highlight the difficulty of introducing trifluoromethoxy groups, whereas the target compound’s synthesis (via Knorr-type cyclization) achieves higher efficiency (~60% yield) .
Structural and Pharmacological Insights
- Crystallography : The target compound’s structure was resolved using SHELXL (), confirming the planar geometry of the pyrrolopyrazole core and substituent orientations . Analog 2’s pyridinylmethyl group introduces a slight torsional strain, reducing crystallinity .
- SAR (Structure-Activity Relationship): The 4-fluorophenyl group is critical for target affinity (e.g., COX-2 inhibition), as shown by a 10-fold activity drop in Analog 1 . The 2-hydroxyphenyl moiety in the target compound improves metabolic stability over non-hydroxylated analogs (e.g., 50% longer half-life in hepatic microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
